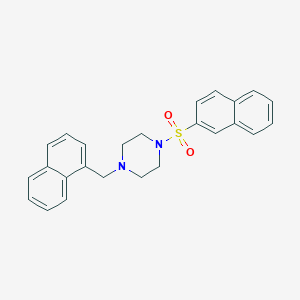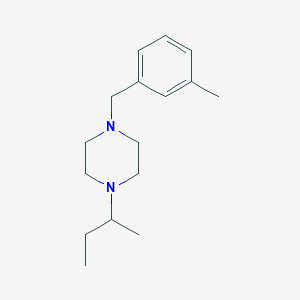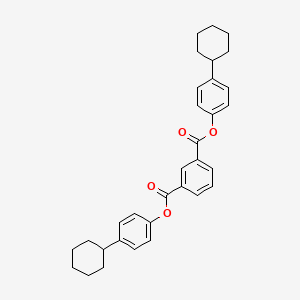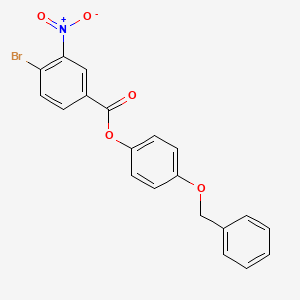
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Construction of the Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving a suitable precursor, such as a β-diketone or an amidine derivative.
Final Assembly: The final compound is obtained by coupling the pyrazole and pyrimidine intermediates under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anti-cancer, and anti-microbial drugs.
Material Science: Its unique structural properties make it a candidate for use in the design of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be utilized in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites, inhibiting enzyme activity, or altering receptor signaling. These interactions can lead to various physiological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
Uniqueness
The presence of the fluorophenyl group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C16H12F4N4 |
|---|---|
Molecular Weight |
336.29 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H12F4N4/c1-9-7-10(2)24(23-9)15-21-13(8-14(22-15)16(18,19)20)11-3-5-12(17)6-4-11/h3-8H,1-2H3 |
InChI Key |
WHPNAPSBMLTBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10890427.png)

![N-(5-chloropyridin-2-yl)-1-{3-[(5-chloropyridin-2-yl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide](/img/structure/B10890441.png)

methanone](/img/structure/B10890449.png)
![1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone](/img/structure/B10890456.png)
![4-{(2Z)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10890470.png)

![[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B10890472.png)

![N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide](/img/structure/B10890478.png)

![(5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10890488.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B10890502.png)
